molecular formula C14H24N2O3Si B13870454 N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline

Cat. No.: B13870454
M. Wt: 296.44 g/mol
InChI Key: UVLKCOMHVBJJLG-UHFFFAOYSA-N
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Description

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is an organic compound that features a nitro group attached to an aniline ring, with a tert-butyl(dimethyl)silyl group linked through an ethoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-(tert-Butyldimethylsiloxy)ethanol, which is then reacted with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-aminobenzene, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butyl(dimethyl)silyl group can influence the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-4-nitroaniline is unique due to its combination of a nitro group and a tert-butyl(dimethyl)silyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H24N2O3Si

Molecular Weight

296.44 g/mol

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-nitroaniline

InChI

InChI=1S/C14H24N2O3Si/c1-14(2,3)20(4,5)19-11-10-15-12-6-8-13(9-7-12)16(17)18/h6-9,15H,10-11H2,1-5H3

InChI Key

UVLKCOMHVBJJLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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